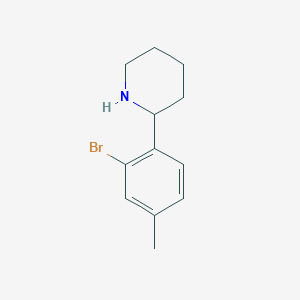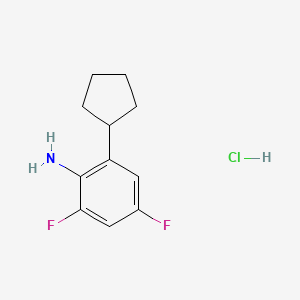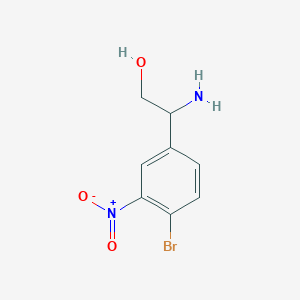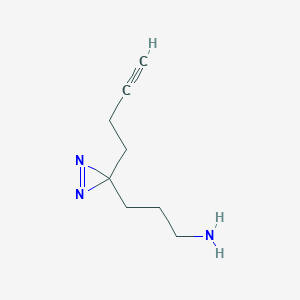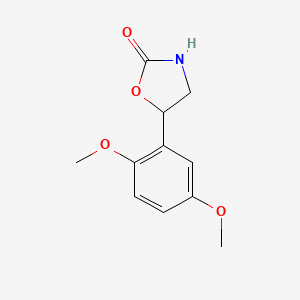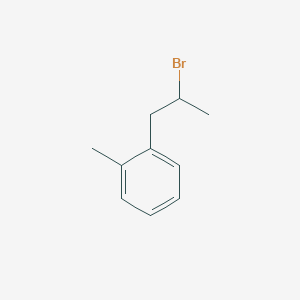
1-(2-Bromopropyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Alcohols, ethers.
Elimination: Alkenes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
1-(2-Bromopropyl)-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-2-methylbenzene involves its interaction with molecular targets through various pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Elimination Reactions: The compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
Oxidation Reactions: The compound is oxidized by transferring electrons to an oxidizing agent, resulting in the formation of ketones or carboxylic acids.
Comparison with Similar Compounds
1-(2-Bromopropyl)-2-methylbenzene can be compared with other similar compounds, such as:
2-Bromo-1-phenylpropane: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylpropane: Similar bromopropyl group but attached to a different position on the benzene ring.
2-Bromo-1-phenylethane: Similar bromine substitution but with a shorter carbon chain.
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7H2,1-2H3 |
InChI Key |
SEAPIXNPHRAJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


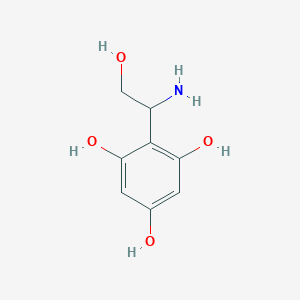
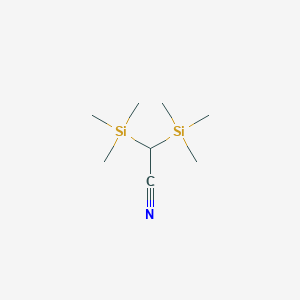
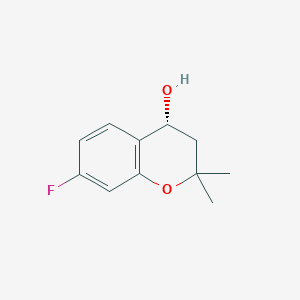
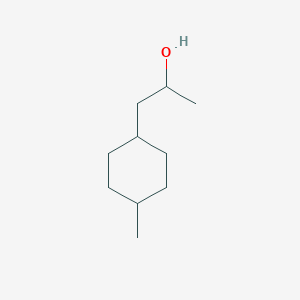
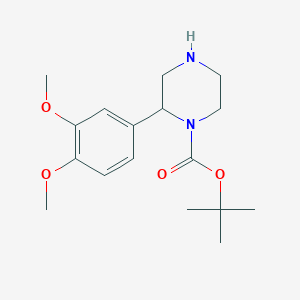
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
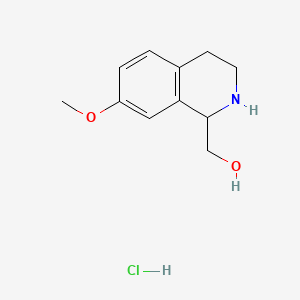
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
